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Compound of Interest

Compound Name: 2-(4-Bromophenyl)propanoic acid

Cat. No.: B2685409

This guide provides an in-depth analysis of the molecular structure, synthesis, and
physicochemical properties of 2-(4-Bromophenyl)propanoic acid. It is intended for
researchers, scientists, and professionals in drug development who utilize arylpropionic acid
derivatives as scaffolds for creating novel therapeutic agents.

Core Molecular Profile and Physicochemical
Properties

2-(4-Bromophenyl)propanoic acid, a derivative of propionic acid, belongs to the class of
arylpropionic acids, a group renowned for its pharmacological significance, most notably as
nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The molecule's structure, featuring a
bromine atom on the phenyl ring, makes it a valuable and versatile intermediate for further
chemical modification in drug discovery.[3][4] Its core function is often as a foundational
scaffold for building more complex molecules with specific biological targets.

The fundamental properties of this compound are summarized below.
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Property Value Source

IUPAC Name z;(;'bromophenyl)pmpamic —-INVALID-LINK~[5]
CAS Number 53086-53-6 --INVALID-LINK--[6]
Molecular Formula CoHoBrO:2 --INVALID-LINK--[5]
Molecular Weight 229.07 g/mol --INVALID-LINK--[5]
Appearance Solid --INVALID-LINK--[4]

Synthesis and Mechanistic Rationale

While various synthetic routes exist for arylpropionic acids, a common and illustrative method
for preparing 2-(4-Bromophenyl)propanoic acid is through the electrophilic aromatic
substitution (bromination) of 2-phenylpropanoic acid. This approach is logical due to the
directing effects of the substituents on the benzene ring.

Experimental Protocol: Electrophilic Bromination

o Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel,
and reflux condenser, dissolve 2-phenylpropanoic acid in a suitable inert solvent such as
glacial acetic acid.

o Catalyst Introduction: Add a catalytic amount of iron(lll) bromide (FeBrs). The catalyst is
crucial as it polarizes the bromine molecule (Brz), making it a more potent electrophile (Br*).

e Bromination: Slowly add a stoichiometric equivalent of liquid bromine (Brz) dissolved in
glacial acetic acid to the flask via the dropping funnel at room temperature. The reaction is
typically exothermic and should be controlled with an ice bath if necessary.

o Reaction Monitoring: Allow the mixture to stir for several hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC) until the starting material is
consumed.

o Workup: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to
neutralize any excess bromine.
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o Extraction & Purification: Extract the product into an organic solvent like diethyl ether. Wash
the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under
reduced pressure. The crude product can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield pure 2-(4-Bromophenyl)propanoic acid.

Causality of Experimental Choices:

» Directing Effects: The alkyl group (-CH(CH3)COOH) on the benzene ring is an ortho-, para-
director. Although the carboxylic acid moiety is deactivating, the activating effect of the alkyl
chain and steric hindrance at the ortho positions favor the substitution of bromine at the para
position, leading to the desired 4-bromo isomer.

o Catalyst: FeBrs acts as a Lewis acid, accepting a lone pair from one of the bromine atoms in
Brz2. This interaction weakens the Br-Br bond and generates a highly electrophilic "Br*"
species, which is necessary to overcome the aromatic stability of the benzene ring.
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Fig. 1: Synthesis workflow for 2-(4-Bromophenyl)propanoic acid.
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Structural Elucidation via Spectroscopy

The molecular structure of 2-(4-Bromophenyl)propanoic acid can be unequivocally confirmed

using a combination of spectroscopic techniques. Each method provides a unique piece of the

structural puzzle.

Technique Predicted/Observed Data Interpretation
-COOH: Highly deshielded
singlet. Aromatic: AA'BB
~12.0 ppm (s, 1H), ~7.5 ppm
'H NMR (d, 2H), ~7.2 ppm (d, 2H), ~3.7 system of doublets. -.CH: |
opm (q. 1H), ~1.5 ppm (d, 3H) Quartet due to coupling with -
CHs. -CHs: Doublet due to
coupling with -CH.
C=0: Carbonyl carbon.
~178 ppm, ~140 ppm, ~132 Aromatic: 4 distinct signals (C-
13C NMR ppm, ~129 ppm, ~121 ppm, Br, C-C(H)COOH, 2x C-H). -
~45 ppm, ~18 ppm CH: Methine carbon. -CHs:
Methyl carbon.
2500-3300 cm™t (broad), O-H: Carboxylic acid H-
IR Spec. ~1700 cm~1 (strong), ~1600, bonding. C=0: Carbonyl
1475 cm~1 (medium), 500-600 stretch. C=C: Aromatic ring
cm~1 (medium) stretch. C-Br: Halogen stretch.
Molecular lon: Characteristic
M+ at m/z 228, M*+2 at m/z isotopic pattern of bromine.
Mass Spec. 230 (1:1 ratio); Fragment at Fragmentation: Loss of

m/z 183/185

carboxyl group (-COOH, 45
Da).

Mass Spectrometry (MS)

The electron ionization mass spectrum provides two key pieces of information: the molecular

weight and the presence of bromine. The spectrum available from the NIST database clearly

shows a pair of peaks for the molecular ion (M*) at m/z 228 and 230.[6] This is the hallmark

signature of a molecule containing one bromine atom, as bromine has two stable isotopes, °Br
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and ®Br, in nearly equal abundance. A prominent fragmentation pattern is the loss of the

carboxyl radical (-COOH), resulting in a fragment ion at m/z 183/185.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Carboxyl Proton (-COOH): A characteristic broad singlet is expected far downfield, typically
around 12.0 ppm, due to the acidic nature and hydrogen bonding of the proton.

Aromatic Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system.
The two protons adjacent to the electron-withdrawing bromine atom are chemically
equivalent and appear as a doublet around 7.5 ppm. The two protons adjacent to the
propanoic acid group are also equivalent and appear as a second doublet slightly upfield,
around 7.2 ppm.

Methine Proton (-CH): This proton is adjacent to both the electron-withdrawing phenyl ring
and the carbonyl group, placing its signal around 3.7 ppm. It is split into a quartet by the
three neighboring methyl protons (n+1 = 3+1 = 4).

Methyl Protons (-CHs): These three protons are coupled to the single methine proton,
resulting in a doublet at approximately 1.5 ppm (n+1 = 1+1 = 2).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present.

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300
cm~1is the most definitive feature of the carboxylic acid, arising from O-H stretching within a
hydrogen-bonded dimer.

C=0 Stretch: A sharp, intense absorption peak around 1700 cm~1 corresponds to the
carbonyl (C=0) stretching vibration of the carboxylic acid.

C-Br Stretch: The presence of the bromine atom is indicated by a medium intensity
absorption in the fingerprint region, typically between 500-600 cm~—1.

Applications in Drug Development and Research
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Arylpropionic acids are a cornerstone of anti-inflammatory therapy.[1] While 2-(4-
Bromophenyl)propanoic acid is not an end-product drug itself, its structure makes it an ideal
starting point or intermediate for the synthesis of more complex and potent drug candidates.

o Scaffold for NSAID Analogs: The propionic acid moiety is a well-established pharmacophore
for inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory
pathway.[7][8] Researchers can use this molecule as a base to synthesize novel NSAIDs,
potentially with improved efficacy or reduced side effects.[9][10][11]

o Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments that bind weakly
to a biological target are identified and then optimized or linked together to produce a lead
compound with higher affinity.[3][4] 2-(4-Bromophenyl)propanoic acid serves as an
excellent fragment due to its defined chemical handles: the carboxylic acid for amide bond
formation and the bromo-phenyl group for cross-coupling reactions (e.g., Suzuki, Heck),
allowing for systematic expansion of the molecule.
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Fig. 2: Role as a scaffold in drug development.

Safety and Handling
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As a laboratory chemical, 2-(4-Bromophenyl)propanoic acid must be handled with
appropriate care. Based on the Globally Harmonized System (GHS) of Classification and
Labelling of Chemicals, it presents several hazards.

e Hazard Statements:

[e]

H302: Harmful if swallowed.[5]

o

H315: Causes skin irritation.[5]

[¢]

H319: Causes serious eye irritation.[5]

[¢]

H335: May cause respiratory irritation.
e Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses
with side shields or goggles, and a lab coat.

o Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly
after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete
and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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